tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Trifluoromethylpyrrolidine: Shares the trifluoromethyl and pyrrolidine moieties but lacks the tert-butyl carbamate group.
Uniqueness
Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17F3N2O2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 |
InChI Key |
TTZLWOFPFKRYBC-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F |
Origin of Product |
United States |
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